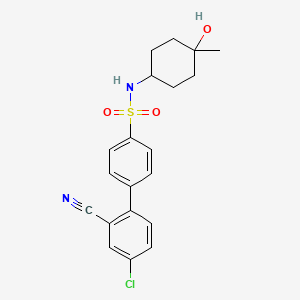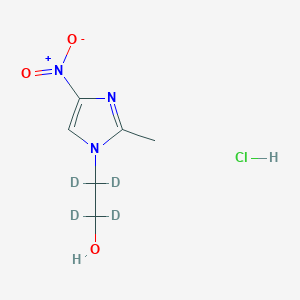
Leramistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leramistat is a small molecule drug that acts as a mitochondrial complex I (NADH dehydrogenase) inhibitor. It is currently under clinical development for the treatment of various conditions, including rheumatoid arthritis and idiopathic pulmonary fibrosis . This compound is known for its unique ability to modulate inflammation at the level of tissue damage, promoting a pro-repair environment and restoring normal bone dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Leramistat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification methods to ensure consistency and quality. The process typically involves batch or continuous flow reactors, followed by crystallization or chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Leramistat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Leramistat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study mitochondrial complex I inhibition and its effects on cellular metabolism.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Under clinical trials for the treatment of rheumatoid arthritis and idiopathic pulmonary fibrosis.
Wirkmechanismus
Leramistat exerts its effects by inhibiting mitochondrial complex I (NADH dehydrogenase), which is a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to altered cellular metabolism and immune responses. By modulating inflammation at the level of tissue damage, this compound promotes a pro-repair environment and restores normal bone dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boscalid: A broad-spectrum carboxamide fungicide that inhibits mitochondrial complex II.
Lipoic Acid: An organosulfur compound involved in mitochondrial metabolism.
Glibenclamide: An antidiabetic sulfonylurea derivative that affects mitochondrial function.
Uniqueness of Leramistat
This compound is unique in its selective inhibition of mitochondrial complex I and its ability to modulate inflammation at the level of tissue damage. Unlike other compounds, this compound promotes a pro-repair environment, making it a promising candidate for combination therapy in treating chronic inflammatory and autoimmune disorders .
Eigenschaften
CAS-Nummer |
1642602-54-7 |
|---|---|
Molekularformel |
C20H21ClN2O3S |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
4-(4-chloro-2-cyanophenyl)-N-(4-hydroxy-4-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3 |
InChI-Schlüssel |
PHOYDFRXZMNHIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)



![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)





